molecular formula C13H22NO3P B14642715 Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester CAS No. 52134-57-3

Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester

Cat. No.: B14642715
CAS No.: 52134-57-3
M. Wt: 271.29 g/mol
InChI Key: QYKVBHFKNHUXPY-UHFFFAOYSA-N
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Description

Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes a 4-aminophenyl group and a 1,2,2-trimethylpropyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester typically involves the reaction of 4-aminophenol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The resulting intermediate is then reacted with 1,2,2-trimethylpropanol to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the phosphonic acid group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, methyl-, mono (1,2,2-trimethylpropyl) ester
  • Pinacolyl methylphosphonate
  • Methylphosphonic acid, 1,2,2-trimethylpropyl ester

Uniqueness

Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester is unique due to the presence of the 4-aminophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its solubility in various solvents.

Properties

CAS No.

52134-57-3

Molecular Formula

C13H22NO3P

Molecular Weight

271.29 g/mol

IUPAC Name

4-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxyaniline

InChI

InChI=1S/C13H22NO3P/c1-10(13(2,3)4)16-18(5,15)17-12-8-6-11(14)7-9-12/h6-10H,14H2,1-5H3

InChI Key

QYKVBHFKNHUXPY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)OP(=O)(C)OC1=CC=C(C=C1)N

Origin of Product

United States

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